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molecular formula C10H6N2O4 B168753 8-nitroquinoline-6-carboxylic Acid CAS No. 157915-07-6

8-nitroquinoline-6-carboxylic Acid

Cat. No. B168753
M. Wt: 218.17 g/mol
InChI Key: IFLJJCFENDRBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441949

Procedure details

6-Carboxy-8-nitroquinoline was prepared from ethyl 4-amino-3-nitrobenzoate using the method described for 8-carboxy-6-nitroquinoline in example 1. (Yield: 61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[C:16]([C:19]1C=C([N+]([O-])=O)C=C2[C:28]=1N=CC=C2)(O)=O>>[C:6]([C:5]1[CH:11]=[C:12]2[C:2](=[C:3]([N+:13]([O-:15])=[O:14])[CH:4]=1)[N:1]=[CH:28][CH:19]=[CH:16]2)([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=C2C=CC=NC12)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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